![molecular formula C20H18N2OS B2665504 1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole CAS No. 638140-55-3](/img/structure/B2665504.png)
1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This core is substituted with a thiophene ring and a 2-methylphenoxyethyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions . For example, ethyl (2-methylphenoxy)acetate, a related compound, can be used in chemical synthesis .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of benzimidazole derivatives. For instance, studies have shown that certain benzimidazole compounds possess significant antimicrobial activity against a range of bacterial and fungal species. These compounds were synthesized and evaluated for their ability to inhibit the growth of various microbial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, indicating their potential as antimicrobial agents (Salahuddin et al., 2017). Similarly, thiazole and thiophene-based Schiff bases and their metal complexes have been synthesized and shown to exhibit antibacterial and antifungal properties, suggesting their use in the development of new antimicrobial agents (A. Altundas et al., 2010).
Antiviral Activities
Benzimidazole derivatives have also been investigated for their antiviral properties, particularly as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have been shown to be active at submicromolar concentrations, providing a basis for the development of novel antiviral therapies. Some derivatives have demonstrated increased activity compared to established NNRTIs, highlighting their potential in HIV treatment regimens (G. De Martino et al., 2005).
Antitubercular Activity
Phenoxyalkylbenzimidazole derivatives have been evaluated for their antitubercular activity, with some compounds showing submicromolar activity against Mycobacterium tuberculosis. These compounds have demonstrated selectivity for M. tuberculosis over other bacterial species, offering a promising direction for the development of targeted antitubercular therapies. Their bactericidal effects against nonreplicating bacteria further underscore their potential in combating tuberculosis (N. S. Chandrasekera et al., 2015).
Antioxidant Properties
Benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties, particularly in inhibiting lipid peroxidation. These studies have found that some derivatives significantly inhibit lipid peroxidation, suggesting their potential application in preventing oxidative stress-related diseases (C. Kuş et al., 2004).
Anti-inflammatory and Analgesic Activities
Derivatives of benzimidazole have been synthesized and tested for their analgesic and anti-inflammatory activities. Some compounds have shown promising results, indicating their potential as lead compounds for the development of new anti-inflammatory and analgesic drugs (D. Dewangan et al., 2015).
Propiedades
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-7-2-5-10-18(15)23-13-12-22-17-9-4-3-8-16(17)21-20(22)19-11-6-14-24-19/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGULGKCKBDTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
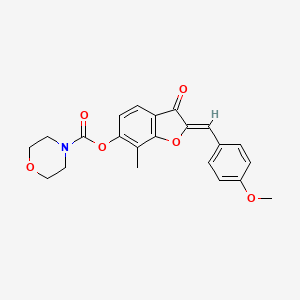

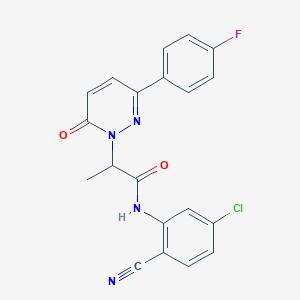
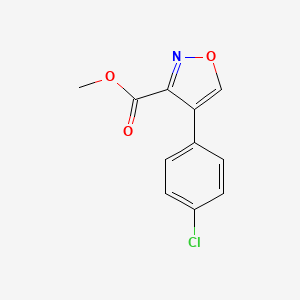
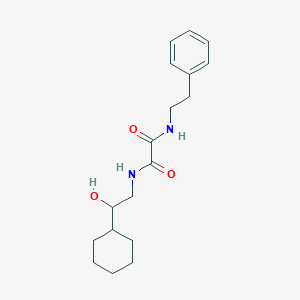
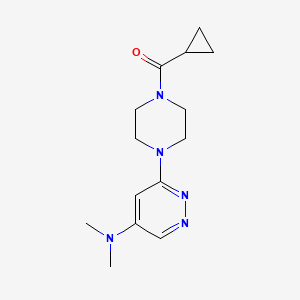
![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B2665434.png)
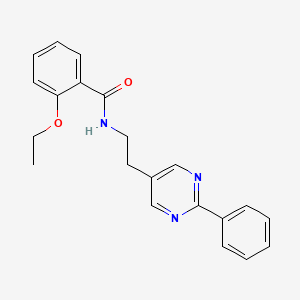
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665436.png)
![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)
![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)
